Introduction: The Architectural Significance of Spirocycles in Modern Chemistry
Introduction: The Architectural Significance of Spirocycles in Modern Chemistry
An In-depth Technical Guide to the Synthesis and Characterization of 7-Oxaspiro[3.5]nonane-6-carboxylic acid
Spirocyclic compounds, characterized by two rings sharing a single common atom, have garnered immense interest in medicinal chemistry and materials science.[1] Their rigid, three-dimensional architecture offers a distinct advantage over flat, aromatic systems, enabling improved physicochemical properties and providing novel intellectual property landscapes.[2][3] The 7-Oxaspiro[3.5]nonane framework, a motif featuring a cyclobutane ring fused to a tetrahydropyran ring, serves as a valuable building block for creating structurally complex molecules with precise spatial orientation of functional groups. This guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for a key derivative, 7-Oxaspiro[3.5]nonane-6-carboxylic acid, intended for researchers and professionals in drug development.
Part 1: Strategic Synthesis Pathway
The synthesis of 7-Oxaspiro[3.5]nonane-6-carboxylic acid is a multi-step process that requires careful control of regioselectivity. The proposed pathway leverages a foundational spiro-ketone, which is subsequently transformed via a regioselective Baeyer-Villiger oxidation to install the crucial oxygen heteroatom.
Plausible Synthetic Workflow
The logical progression from a precursor ketone to the final product is outlined below. The key transformation is the Baeyer-Villiger oxidation, a reliable method for converting cyclic ketones into lactones (cyclic esters).[4]
Caption: Proposed synthetic workflow for 7-Oxaspiro[3.5]nonane-6-carboxylic acid.
Step 1: Synthesis of 7-Oxospiro[3.5]nonane-6-carboxylic acid (Precursor)
While multiple routes to spiro-ketones exist, such as ketene [2+2] cycloadditions, a direct synthesis of the keto-acid precursor is assumed for this guide, based on its catalog availability.[5] This intermediate is critical as it positions the carbonyl group for the subsequent oxygen insertion.
Step 2: Baeyer-Villiger Oxidation
This is the cornerstone of the synthesis. The Baeyer-Villiger oxidation facilitates the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom, converting a ketone into an ester or, in this case, a cyclic ketone into a lactone.[4][6]
Causality of Reagent Choice: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are classic reagents for this transformation.[6] Alternatively, "green" oxidants like hydrogen peroxide in the presence of a Lewis acid (e.g., BF₃·Et₂O) can also be employed, offering an environmentally safer approach.[6][7]
Mechanism and Regioselectivity: The reaction proceeds through the "Criegee intermediate."[6] The regioselectivity is predictable and dictated by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a partial positive charge during the rearrangement will migrate. The general order is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[4] In the case of 7-Oxospiro[3.5]nonane-6-carboxylic acid, the more substituted carbon (the spirocyclic carbon is quaternary, but the adjacent carbons in the six-membered ring are secondary) will preferentially migrate, leading to the desired 7-oxa product.
Experimental Protocol: Baeyer-Villiger Oxidation
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 7-Oxospiro[3.5]nonane-6-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (approx. 1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash it successively with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product, 7-Oxaspiro[3.5]nonane-6-carboxylic acid.
Part 2: Comprehensive Characterization
Confirming the identity and purity of the final product requires a multi-technique analytical approach. Each method provides a unique piece of structural information, which, when combined, validates the successful synthesis.
Characterization Workflow
Caption: Integrated workflow for the structural characterization of the final product.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | - Acidic proton (-COOH) as a broad singlet around 12 δ. - Protons on carbons adjacent to the ether oxygen (C5-H, C8-H) shifted downfield. - Complex multiplets for the cyclobutane and tetrahydropyran ring protons. |
| ¹³C NMR | - Carboxyl carbon (-COOH) signal between 165-185 δ. - Spirocyclic quaternary carbon signal. - Carbons adjacent to the ether oxygen appearing in the 60-80 δ range. |
| IR Spectroscopy | - Very broad O-H stretch for the carboxylic acid dimer from 3300-2500 cm⁻¹.[8] - Intense C=O stretch for the carboxylic acid between 1760-1690 cm⁻¹.[8] - C-O stretch for the ether and carboxylic acid in the 1320-1000 cm⁻¹ region.[8][9] |
| Mass Spec. (HRMS) | - Molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of C₉H₁₄O₃. - Fragmentation patterns consistent with the loss of CO₂ and cleavage of the spirocyclic rings. |
In-depth Spectroscopic Interpretation
-
NMR Spectroscopy: Due to the rigid and complex nature of spirocycles, 1D NMR spectra can exhibit significant signal overlap.[10] Therefore, 2D NMR experiments are crucial.
-
COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks within the cyclobutane and tetrahydropyran rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for confirming the connectivity around the non-protonated spiro-carbon and the carbonyl carbon.
-
-
IR Spectroscopy: The infrared spectrum provides definitive evidence for the key functional groups. The most telling feature of a carboxylic acid is the extremely broad O-H absorption that often overlaps with the C-H stretching region, creating a "messy" pattern from 3300-2500 cm⁻¹.[8][9] This, combined with the strong carbonyl (C=O) peak, is a reliable indicator of the carboxylic acid moiety.[8] The presence of a strong C-O stretching band around 1120 cm⁻¹ would further support the ether linkage in the tetrahydropyran ring.[9]
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[11] The fragmentation patterns observed in tandem MS (MS/MS) experiments can offer further structural clues, as the molecule will break apart in predictable ways based on its bond strengths and functional groups.[10][11]
Conclusion
The synthesis and characterization of 7-Oxaspiro[3.5]nonane-6-carboxylic acid represent a valuable exercise in modern organic chemistry, combining a classic named reaction with advanced spectroscopic techniques. The proposed synthetic route, centered on a regioselective Baeyer-Villiger oxidation, offers a reliable method for accessing this unique spirocyclic scaffold. Thorough characterization using a suite of analytical methods—NMR, IR, and HRMS—is essential for unequivocally confirming the structure and purity of the final compound. This guide provides the foundational knowledge for researchers to produce and validate this important chemical building block for applications in drug discovery and beyond.
References
-
IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Advances. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Regioselective Baeyer-Villiger Oxidation of Steroidal Ketones to Lactones Using BF3/H2O2. (n.d.). Synlett. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2023). OpenStax. Retrieved from [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. Retrieved from [Link]
-
Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2020). Marine Drugs. Retrieved from [Link]
-
New synthetic reactions. X. Versatile cyclobutanone (spiroannelation) and .gamma.-butyrolactone (lactone annelation) synthesis. (1973). Journal of the American Chemical Society. Retrieved from [Link]
-
Baeyer−Villiger Oxidation of an Optically Active 1,4-Polyketone. (2004). Macromolecules. Retrieved from [Link]
-
Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (2020). Angewandte Chemie International Edition. Retrieved from [Link]
-
Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. Retrieved from [Link]
-
IR Spectroscopy of Hydrocarbons. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2020). ResearchGate. Retrieved from [Link]
-
Spirocyclic Motifs in Natural Products. (2018). Molecules. Retrieved from [Link]
-
Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Examples of spirocyclic compounds reported along with their olfactory properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. (2020). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. (2020). Indian Journal of Chemistry. Retrieved from [Link]
-
Useful Spectroscopic Data. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Oxa-spirocycles: synthesis, properties and applications. (n.d.). Semantic Scholar. Retrieved from [Link]
-
¹H NMR spectrum of Compound 32. (2013). The Royal Society of Chemistry. Retrieved from [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. Retrieved from [Link]
-
7-Oxaspiro[3.5]nonane-9-carboxylic acid. (2026). PubChem. Retrieved from [Link]
-
7-oxaspiro[3.5]nonane-2-carboxylic acid (C9H14O3). (n.d.). PubChemLite. Retrieved from [Link]
-
7-oxaspiro[3.5]nonane-2-carbonitrile (C9H13NO). (n.d.). PubChemLite. Retrieved from [Link]
-
2-Oxa-7-azaspiro[3.5]nonane. (n.d.). PubChem. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2023). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. Page loading... [guidechem.com]
- 6. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 7. (PDF) Regioselective Baeyer-Villiger Oxidation of Steroidal Ketones to Lactones Using BF3/H2O2 [academia.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
![7-oxospiro[3.5]nonane-6-carboxylic acid](https://i.imgur.com/example.png)
